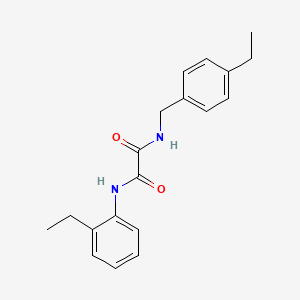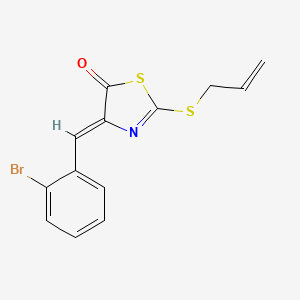![molecular formula C20H27Cl2FN2O2 B4972711 1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B4972711.png)
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a phenylpiperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to introduce the methoxy group.
Synthesis of the Piperazine Derivative: The next step involves the reaction of phenylpiperazine with an appropriate alkyl halide to form the desired piperazine derivative.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperazine derivative under suitable conditions to form the target compound.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding phenol.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride can be compared with similar compounds, such as:
1-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: This compound shares the fluorophenyl group but differs in the presence of a pyrazole ring instead of a piperazine moiety.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound also contains a fluorophenyl group but has a different core structure with a pyridine ring.
1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Similar in having a fluorophenyl group, but with a methoxyphenyl and pyrazole structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2.2ClH/c21-20-9-5-4-6-17(20)15-25-16-19(24)14-22-10-12-23(13-11-22)18-7-2-1-3-8-18;;/h1-9,19,24H,10-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQZSDRMZZANLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2F)O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)
![(4Z)-2-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B4972649.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)


![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![Methyl 3-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4972706.png)

![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)

